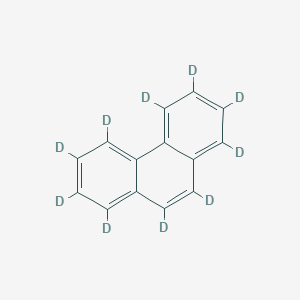

Phenanthrene-d10

Cat. No. B032357

Key on ui cas rn:

1517-22-2

M. Wt: 188.29 g/mol

InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05808115

Procedure details

Anhydrous hydrogen peroxide (98%) and carbodiimides were used in acidic ethyl acetate, an aprotic solvent, to epoxidize two arenes, phenanthrene and pyrene, but only in about 3% yield, based on the initial amount of the arene (Hamilton et al., Tet. Lett, 1977, 16, 1369). For example, phenanthrene (4 mmol), diisopropylcarbodiimide (8 mmol), 98% hydrogen peroxide (16 mmol), and acetic acid (8 mmol) were reacted in ethyl acetate. The yield of phenanthrene 9, 10-oxide was 28% based on the amount of reacted phenanthrene and 2.9% based on the amount of phenanthrene initially present. A reaction of pyrene under similar conditions yielded pyrene 4,5-oxide in 27% yield, based on the amount of reacted pyrene; the yield based on the amount of pyrene initially present was not stated. These researchers state that, "Control experiments indicate that all four components (arene, carbodiimide, H2O2, and acid) are required for the reaction." They also state that approximately the same yield of oxide is formed from these arenes when 30% hydrogen peroxide, and a four-fold increase in the carbodiimide concentration, are used instead of 98% hydrogen peroxide. The authors also speculate that, "In addition to its use in arene oxide synthesis, the carbodiimide-H2O2 system may be useful for simple alkene epoxidations under mild conditions," and make reference to three earlier articles. Two of the references cited by the authors, however, refer to systems using reagents other than carbodiimides to effect epoxidation of olefins. One reference cited (Rebek, J., Jr. et al., J. Chem. Soc. Chem. Commun., 1974, 711) reports that substituted peroxycarbamic acids, generated in situ from anhydrous hydrogen peroxide and carbonyldiimidazole, can be used to epoxidize olefins. A second reference cited (Matsumura et al. Tet. Lett. 1970, 2029.) reports that reaction of an isocyanate and hydrogen peroxide, in the presence of an olefin, leads to epoxidation of olefins.

[Compound]

Name

carbodiimides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

arenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

arene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Yield

27%

Identifiers

|

REACTION_CXSMILES

|

OO.[CH:3]1[C:16]2[CH:15]=[CH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.C1C2C3=C4C(=CC=2)C=CC=C4C=CC3=CC=1.C(N=C=NC(C)C)(C)C.[C:42]([OH:45])(=O)[CH3:43].C1C=C2C3OC3C3C(C2=CC=1)=CC=CC=3>C(OCC)(=O)C>[CH:4]1[CH:5]=[C:6]2[CH:42]3[O:45][CH:43]3[C:9]3[C:8]4[C:7]2=[C:16]([CH:15]=[CH:14][C:13]=4[CH:12]=[CH:11][CH:10]=3)[CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Two

|

Name

|

|

|

Quantity

|

8 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C=CC12

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C=CC12

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Nine

[Compound]

|

Name

|

carbodiimides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

arenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C=CC12

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

|

Step Thirteen

[Compound]

|

Name

|

arene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C=CC12

|

Step Fifteen

|

Name

|

|

|

Quantity

|

8 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N=C=NC(C)C

|

Step 16

|

Name

|

|

|

Quantity

|

16 mmol

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC2=C3C(=C1)C4C(O4)C5=CC=CC(=C53)C=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 27% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |